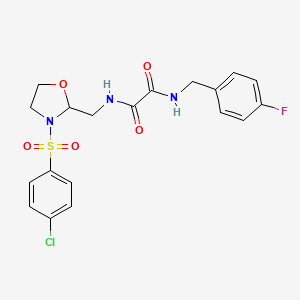

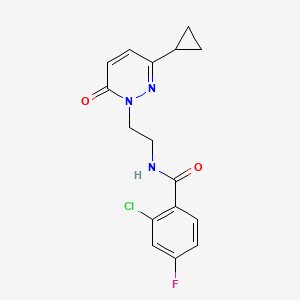

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazolidinones are an important class of compounds with a wide range of biological activities. The incorporation of sulfonamide groups and specific aryl substitutions such as chlorophenyl and fluorobenzyl units into oxazolidinones can significantly influence their chemical and biological properties. These modifications can lead to compounds with enhanced antimicrobial activities and other pharmacological potentials (Karaman et al., 2018).

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves reactions between amine and carbonyl functional groups, with sulfonamide or thiourea functionalities being introduced to modify the compound's properties. For instance, derivatives can be synthesized through reactions of (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone with various benzoyl chlorides or benzene sulfonyl chlorides (Karaman et al., 2018).

Molecular Structure Analysis

Oxazolidinone compounds often feature specific configurations at their stereogenic centers, impacting their molecular interactions and biological activities. For example, the structure of a related compound, (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide, reveals an S absolute configuration at its stereogenic centers, indicating the importance of stereochemistry in these molecules (Berredjem et al., 2010).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, including allylation and sulfamoylation, to produce derivatives with different biological activities. The choice of reactants and conditions can lead to selective outcomes, such as the formation of homoallylamines or sulfamides, demonstrating the versatility of oxazolidinones in synthetic chemistry (Marcantoni et al., 2002); (Borghese et al., 2006).

Applications De Recherche Scientifique

Antimicrobial Activities

1,3-Oxazolidinone derivatives have been explored for their antimicrobial properties. For instance, a study by Karaman et al. (2018) synthesized new amide/sulfonamide/thiourea derivatives and evaluated their antimicrobial activity. The study found that certain compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains (Karaman et al., 2018).

Synthesis Methodologies

Novel synthesis methodologies for creating functionalized oxazolidinones from chiral aziridines have been developed, showcasing the versatility of oxazolidinone derivatives in synthetic chemistry. Park et al. (2003) demonstrated a stereoselective synthesis approach, offering a pathway for creating diverse oxazolidinone-based compounds with potential biological activities (Park et al., 2003).

Propriétés

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTXRMXBAWPGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)